APY29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APY29 is a small molecule that acts as an allosteric modulator of inositol-requiring enzyme 1 alpha (IRE1α). It inhibits IRE1α autophosphorylation with an IC50 value of 280 nM and activates IRE1α RNase activity
Mechanism of Action
Target of Action
APY29, also known as N2-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine, is primarily targeted towards the enzyme IRE1α . IRE1α is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions .
Mode of Action
This compound acts as an ATP-competitive inhibitor and an allosteric modulator of IRE1α . It inhibits IRE1α autophosphorylation by binding to the ATP-binding pocket . Simultaneously, it acts as a ligand that allosterically activates the adjacent RNase domain of IRE1α . This dual action allows this compound to modulate the activity of IRE1α, influencing its role in the UPR pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated in response to ER stress, which occurs when there is an accumulation of misfolded proteins in the ER. IRE1α, the target of this compound, is a key player in this pathway. By modulating the activity of IRE1α, this compound can influence the UPR pathway and its downstream effects .
Result of Action
The modulation of IRE1α activity by this compound has several molecular and cellular effects. It can inhibit the kinase activity of IRE1α, reducing its ability to phosphorylate other proteins . At the same time, it can allosterically activate the RNase domain of IRE1α, influencing its ability to cleave RNA molecules . These actions can have downstream effects on the UPR pathway and the cellular response to ER stress .
Biochemical Analysis
Biochemical Properties
APY29 interacts with IRE1α, a key enzyme in the unfolded protein response (UPR) pathway . It binds to the ATP-binding pocket of IRE1α, inhibiting its autophosphorylation with an IC50 value of 280 nM . At the same time, this compound acts as a ligand that allosterically activates the adjacent RNase domain of IRE1α .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It modulates the RNase activity and oligomerization state of IRE1α . This compound demonstrates opposing dose-dependent effects on ER stress-induced activation of the RNase of endogenous IRE1α . This modulation of IRE1α activity can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of IRE1α, inhibiting IRE1α’s autophosphorylation . This binding also allosterically activates the adjacent RNase domain of IRE1α . The dual action of this compound on IRE1α leads to divergent effects on the enzyme’s RNase activity and oligomerization state .
Metabolic Pathways
This compound is involved in the unfolded protein response (UPR) pathway, specifically interacting with the IRE1α enzyme . Detailed information on its involvement in other metabolic pathways or its interaction with specific enzymes or cofactors within these pathways is not currently available.
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its interaction with IRE1α, it is likely to be found in the endoplasmic reticulum where IRE1α is located .
Preparation Methods
APY29 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps :
Formation of the benzimidazole core: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.
Cyclopropyl pyrazole synthesis: The cyclopropyl group is introduced through a reaction with a suitable pyrazole derivative.
Coupling reactions: The benzimidazole and pyrazole intermediates are coupled together using appropriate coupling reagents and conditions to form the final this compound compound.
Industrial production methods for this compound are not widely documented, but the synthesis typically involves similar steps with optimization for large-scale production.
Chemical Reactions Analysis
APY29 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
APY29 has a wide range of scientific research applications, including :
Chemistry: this compound is used as a tool compound to study the modulation of IRE1α activity and its effects on cellular processes.
Biology: In biological research, this compound is used to investigate the role of IRE1α in the unfolded protein response and its implications in various diseases.
Medicine: this compound has potential therapeutic applications in treating diseases related to endoplasmic reticulum stress, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting IRE1α.
Comparison with Similar Compounds
APY29 is unique in its ability to both inhibit IRE1α autophosphorylation and activate its RNase activity. Similar compounds include :
MKC9989: An IRE1α inhibitor that specifically targets the kinase domain.
GSK2850163: Another IRE1α inhibitor with a different mechanism of action.
IXA4: An RNase activator that binds to a different site on IRE1α.
Compared to these compounds, this compound’s dual action makes it a valuable tool for studying the complex regulation of IRE1α and its role in cellular stress responses.
Properties
IUPAC Name |
2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBSTLIALIIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.